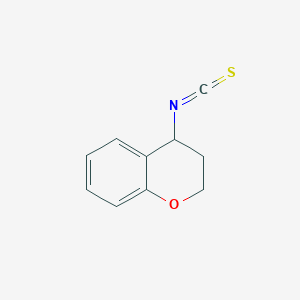

4-isothiocyanato-3,4-dihydro-2H-1-benzopyran

Descripción

Propiedades

IUPAC Name |

4-isothiocyanato-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c13-7-11-9-5-6-12-10-4-2-1-3-8(9)10/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCVIJFYYMRDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

4-Isothiocyanato-3,4-dihydro-2H-1-benzopyran (CAS No. 1249761-99-6) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews its biological activity based on diverse research findings, including antiproliferative effects, antioxidant properties, and potential mechanisms of action.

The compound belongs to the class of benzopyrans, which are known for their diverse pharmacological properties. The structural characteristics of this compound include:

- Molecular Formula : C10H8N2S

- Molecular Weight : 188.25 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In a study assessing various benzopyran derivatives, this compound exhibited significant antiproliferative effects against several cancer cell lines, with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast) | 5.2 - 22.2 |

| HEK-293 (normal) | 102.4 - 293.2 |

These results suggest that while the compound is effective against cancer cells, it shows minimal cytotoxicity towards normal cells, indicating a selective action that could be beneficial in therapeutic applications .

The mechanism by which this compound exerts its effects may involve apoptosis induction and kinase inhibition. At a concentration of 5 µM, the compound was found to induce apoptosis in MDA-MB-231 cells by approximately 50.8% . However, it exhibited no significant inhibitory activity against various kinases tested, suggesting that its anticancer effects might not be mediated through traditional kinase pathways .

Antioxidant and Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been noted for its antioxidant and anti-inflammatory activities. These effects are critical as oxidative stress and inflammation are key contributors to cancer progression and other diseases. The ability to scavenge free radicals and modulate inflammatory pathways could enhance its therapeutic profile.

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

- Study on Antiproliferative Activity : A series of benzopyran derivatives were synthesized and screened for their anticancer activity. The results indicated that modifications in the benzopyran structure could significantly alter their efficacy against different cancer types .

- Pharmacological Profiling : In a pharmacological study focused on benzopyran derivatives, compounds with similar structures were assessed for their ability to inhibit tumor growth in vivo. The findings suggested that structural variations could lead to enhanced biological activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 4-isothiocyanato-3,4-dihydro-2H-1-benzopyran with structurally or functionally related compounds, emphasizing substituents, reactivity, and applications.

Key Structural and Functional Differences:

Core Heteroatom :

- Benzopyran derivatives contain oxygen in the pyran ring, while benzothiopyrans (e.g., compounds in –2) replace oxygen with sulfur, altering electronic properties and reactivity .

Substituent Reactivity :

- The isothiocyanate group in the target compound is highly electrophilic, enabling crosslinking with nucleophiles (e.g., amines). In contrast, methoxyphenyl () or halogen substituents () are inert under mild conditions .

Spectroscopic Signatures :

- IR : Sulfone-containing derivatives (e.g., 1,1-dioxide in ) show strong S=O stretching at 1308–1150 cm⁻¹, absent in the target compound .

- NMR : Substituents like methylsulfanyl () cause upfield shifts in proton signals (e.g., δ 1.96 ppm for -SCH₃) compared to the deshielded isothiocyanate group .

Safety and Handling :

- The 4-methoxyphenyl derivative () is classified as acutely toxic (OSHA Class 4) and requires stringent ventilation, while isothiocyanates demand precautions due to their irritant properties .

Métodos De Preparación

Details of Step 1 and Step 2

| Step | Reaction Description | Reagents and Conditions | Comments |

|---|---|---|---|

| 1 | Reaction of phenol compound with γ-butyrolactone | Base such as potassium hydride, sodium carbonate, or potassium carbonate; temperature 10–100 °C; reaction time 1–24 h | Phenol substitution (R = H, F, Cl, C1-C4 alkyl) influences yield and reactivity |

| 2 | Acid-catalyzed ring closure | Acid catalysts such as ZnCl₂, AlCl₃, FeCl₃, LnCl₃, concentrated sulfuric acid, or trifluoromethanesulfonic acid | Efficient ring closure to form benzopyran core with high yield |

This method is noted for its simplicity, high yield, and suitability for industrial-scale production due to its reasonable route design and convenient operation.

Introduction of the Isothiocyanate Group

The isothiocyanate functional group can be introduced on the 4-position of the benzopyran ring through nucleophilic substitution or condensation reactions involving:

- Starting from 3,4-dihydro-2H-1-benzopyran-4-one derivatives.

- Reaction with thiourea or related reagents under controlled conditions to form thiourea intermediates.

- Conversion of thiourea intermediates to isothiocyanates via dehydration or thiocyanogenation reactions.

A common synthetic route involves the reaction of 3,4-dihydro-2H-1-benzopyran-4-one with thiourea in solvents such as ethanol or methanol, often under reflux conditions, to yield the corresponding thiourea derivative. Subsequent chemical treatment converts this intermediate into the isothiocyanate derivative.

Representative Experimental Procedure

An example synthesis of an intermediate relevant to the benzopyran scaffold is as follows:

| Reagent | Amount | Conditions | Outcome |

|---|---|---|---|

| Para-fluorophenol | 5.6 g (50 mmol) | Dissolved in DMF, cooled to 0 °C | Starting phenol compound |

| Sodium hydride | 2.4 g (55 mmol) | Added portionwise, stirred 1 h | Deprotonation of phenol |

| 2-Bromo-γ-butyrolactone | 9 g (55 mmol) | Added dropwise, stirred overnight | Formation of intermediate |

After aqueous workup and purification by column chromatography, the intermediate was obtained in 52% yield.

Catalysts and Reaction Conditions

| Catalyst Type | Examples | Role | Notes |

|---|---|---|---|

| Acid catalysts | ZnCl₂, AlCl₃, FeCl₃, LnCl₃, H₂SO₄, CF₃SO₃H | Promote ring closure | Choice affects yield and reaction time |

| Bases | Potassium hydride, sodium carbonate, potassium carbonate | Facilitate nucleophilic substitution | Molar ratio phenol:base = 1:1 to 1:10 |

Reaction temperatures typically range from 10 °C to 100 °C, with reaction times from 1 to 24 hours depending on the step and reagents.

Industrial and Scale-Up Considerations

The described two-step synthesis route is advantageous for industrial production due to:

- Use of commercially available and inexpensive starting materials.

- Simple reaction setup with common solvents and catalysts.

- High yield and purity of the product.

- Scalability demonstrated in patent literature.

Purification methods include aqueous extraction, solvent evaporation, and chromatographic techniques to ensure product quality.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Phenol + γ-butyrolactone reaction | Phenol (e.g., para-fluorophenol), sodium hydride, 2-bromo-γ-butyrolactone | DMF solvent, 0 °C to RT, overnight | ~52% | Formation of intermediate |

| Ring closure | Intermediate, acid catalyst (ZnCl₂ or others) | Acidic conditions, mild heating | High | Cyclization to benzopyran |

| Thiourea addition | 3,4-dihydro-2H-1-benzopyran-4-one, thiourea | Ethanol or methanol, reflux | Moderate to high | Formation of thiourea derivative |

| Isothiocyanate formation | Thiourea derivative, dehydrating agent | Variable | Moderate | Conversion to isothiocyanate |

Research Findings and Optimization

- The substitution pattern on the phenol ring (e.g., fluorine or chlorine para to hydroxyl) significantly impacts reaction efficiency and yield.

- Acid catalysts such as ZnCl₂ are preferred for ring closure due to their balance of activity and selectivity.

- Reaction temperature and time are optimized to maximize yield while minimizing side reactions.

- The isothiocyanate introduction step requires careful control of reaction conditions to avoid decomposition or side products.

Q & A

Q. What are the key considerations for synthesizing 4-isothiocyanato-3,4-dihydro-2H-1-benzopyran in laboratory settings?

Synthesis typically involves introducing the isothiocyanate group to the benzopyran core. A common approach includes reacting intermediates like 3,4-dihydro-2H-1-benzopyran derivatives with isothiocyanate precursors under controlled conditions. For example, benzoylisothiocyanate can be prepared by reacting benzoyl chloride with ammonium isothiocyanate in 1,4-dioxane, followed by isolation of byproducts like NH₄Cl . Purification via chromatography and strict control of temperature/pH is critical to isolate the target compound .

Q. What safety protocols are critical when handling isothiocyanate-containing compounds like this derivative?

The compound’s acute toxicity (oral Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) necessitate stringent safety measures . Use fume hoods, wear nitrile gloves, and employ respiratory protection (e.g., N95 masks). Immediate decontamination with water is required for skin/eye exposure. Always consult safety data sheets (SDS) and ensure emergency eyewash stations are accessible .

Q. How can the molecular structure of this compound be confirmed?

Combine spectroscopic techniques:

- FTIR to identify functional groups (e.g., isothiocyanate stretch ~2100 cm⁻¹) .

- UV-Vis for electronic transitions in the benzopyran core .

- X-ray crystallography to resolve 3D conformation and regiochemistry .

- NMR (¹H/¹³C) to confirm hydrogenation patterns and substituent positions .

Advanced Research Questions

Q. How can regioselectivity be controlled during electrophilic cyclization to form the benzopyran core?

Regioselectivity in cyclization depends on catalyst choice and electronic effects. For example, using ICl or Br₂ as electrophiles in bis(arylmethylthio)acetylenes favors cyclization at specific positions due to steric and electronic stabilization of intermediates . Pre-functionalization of the aryl ring with electron-donating groups (e.g., methoxy) can further direct cyclization .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

Discrepancies often arise from variations in:

- Catalyst systems : Pd-based catalysts may improve yields compared to traditional acid/base methods .

- Purification methods : HPLC vs. column chromatography can affect recovery rates .

- Reaction solvents : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates but may degrade thermally sensitive products .

Q. How does the isothiocyanate group influence the compound’s reactivity in further functionalization?

The isothiocyanate group (-N=C=S) is highly electrophilic, enabling nucleophilic additions (e.g., with amines or hydrazines) to form thiourea or thiosemicarbazide derivatives . However, competing hydrolysis to thiocarbamates can occur in aqueous conditions, requiring anhydrous environments for selective reactions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Use tools like SwissADME to calculate LogP (lipophilicity) and topological polar surface area (TPSA), which influence bioavailability. For instance, the benzopyran core’s TPSA (~50 Ų) suggests moderate membrane permeability, while the isothiocyanate group may enhance covalent binding to biological targets .

Data Contradiction Analysis

Q. Why do toxicity profiles vary between structurally similar benzopyran derivatives?

Differences in substituents (e.g., methoxy vs. hydroxy groups) alter metabolic pathways. For example, 4-methoxyphenyl derivatives show higher acute toxicity (H302) than hydroxy-substituted analogs, likely due to enhanced metabolic stability and bioaccumulation . Always cross-reference toxicity data with specific substitution patterns .

Q. How can conflicting spectral data for dihydrobenzopyran derivatives be reconciled?

Variations in NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or dynamic processes (e.g., ring puckering). Compare data under standardized conditions and use 2D NMR (COSY, HSQC) to resolve ambiguities .

Methodological Recommendations

Q. What analytical workflows ensure reproducibility in synthesizing and characterizing this compound?

- Synthesis : Optimize reaction time and temperature via Design of Experiments (DoE) to minimize side products .

- Characterization : Validate purity via HPLC (≥95%) and correlate melting points with literature values .

- Data Reporting : Include full spectroscopic datasets (NMR, IR, MS) in supporting information for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.